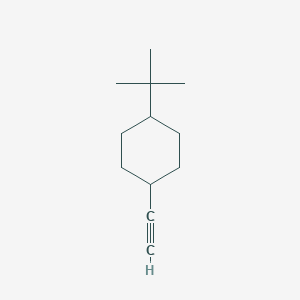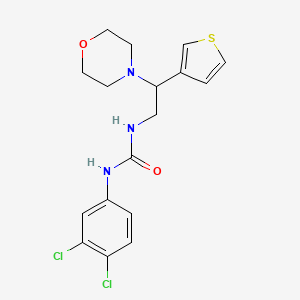
1-(3,4-Dichlorophenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dichlorophenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea, also known as DMT1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a urea derivative that has been synthesized and studied extensively for its biochemical and physiological effects.
Applications De Recherche Scientifique
Acetylcholinesterase Inhibition
Research on urea derivatives, including compounds similar to 1-(3,4-Dichlorophenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea, has shown potential in the inhibition of acetylcholinesterase, an enzyme implicated in neurodegenerative diseases. For example, flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas have been synthesized and assessed for antiacetylcholinesterase activity, aiming to optimize the spacer length for effective interaction with enzyme hydrophobic binding sites (Vidaluc et al., 1995). Another study synthesized a series of novel coumarylthiazole derivatives containing aryl urea/thiourea groups, which showed inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with some compounds exhibiting significant inhibitory activity (Kurt et al., 2015).
Antimicrobial Activity
Aliphatic thiourea and aryl urea derivatives incorporating 1,3,5-s-triazine moiety have been explored for their potential antimicrobial properties. The synthesis of these compounds involved the reaction of cyanuric chloride with thiophene-2-ethyl thiourea, followed by subsequent reactions to test their in vitro antibacterial and antifungal activity against various microorganisms (Desai et al., 2007).
Corrosion Inhibition
The corrosion inhibition performance of 1,3,5-triazinyl urea derivatives on mild steel in acidic environments has been investigated, demonstrating that these compounds can effectively protect steel surfaces from corrosion. The study utilized various techniques, including weight loss measurements and electrochemical methods, to evaluate the efficacy of these inhibitors, highlighting their potential in industrial applications (Mistry et al., 2011).
Cytokinin-Like Activity and Plant Growth Regulation
Urea derivatives have also been studied for their cytokinin-like activity, influencing cell division and differentiation in plants. Compounds like N-phenyl-N'-(2-chloro-4-pyridyl)urea (CPPU) and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea (TDZ) are known urea cytokinin representatives extensively used in in vitro plant morphogenesis studies due to their strong cytokinin-like activity, often exceeding that of adenine compounds (Ricci & Bertoletti, 2009).
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(2-morpholin-4-yl-2-thiophen-3-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N3O2S/c18-14-2-1-13(9-15(14)19)21-17(23)20-10-16(12-3-8-25-11-12)22-4-6-24-7-5-22/h1-3,8-9,11,16H,4-7,10H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRWHCZEASQNQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(Z)-2-cyano-3-phenylprop-2-enoyl]-2-[(4-fluorophenyl)methoxy]benzohydrazide](/img/structure/B2678739.png)
![7-(3,4-difluorophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2678741.png)
amino]-9-hydroxy-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]decane-8-carbonitrile](/img/structure/B2678742.png)


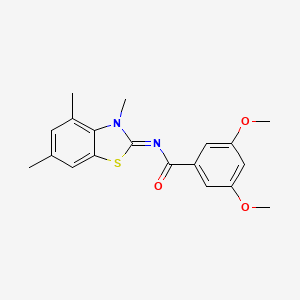
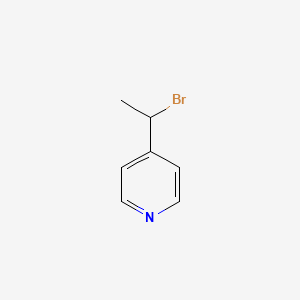
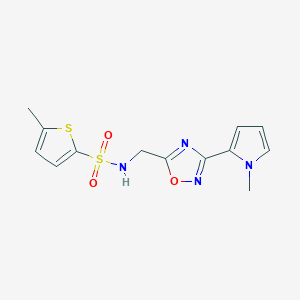
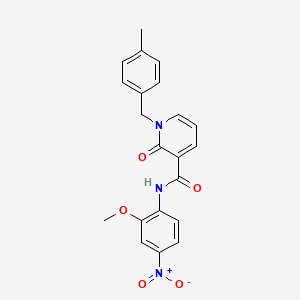
![7-[4-(1H-imidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2678757.png)
![2-chloro-N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}benzenecarboxamide](/img/structure/B2678759.png)
![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide](/img/structure/B2678760.png)
![1-[(E)-2-Phenylethenyl]sulfonyl-4-pyrimidin-2-yl-1,4-diazepane](/img/structure/B2678761.png)
